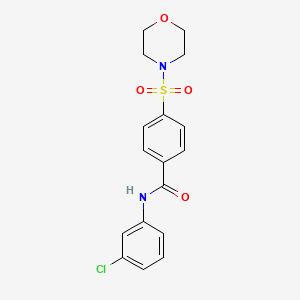

N-(3-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Description

N-(3-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a morpholine sulfonyl group at the 4-position and a 3-chlorophenyl group at the N-position.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZHYDLEIGALBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:

Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride or chlorosulfonic acid.

Coupling with morpholine: The sulfonyl chloride is then reacted with morpholine to form the sulfonyl morpholine intermediate.

Amidation reaction: The final step involves the reaction of the sulfonyl morpholine intermediate with 3-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide with structurally related compounds from the evidence, focusing on substituents, molecular formulas, and key functional groups:

Key Observations:

Substituent Diversity: The target compound lacks the difluoromethylsulfonyl group present in ’s analog, which may reduce its electronegativity and metabolic stability compared to the fluorinated derivative . The simpler methanesulfonamide in highlights how smaller substituents may influence solubility and bioavailability .

Morpholine Sulfonyl Commonality: The morpholine sulfonyl group is shared between the target compound and –5 analogs. This moiety is known for enhancing solubility and serving as a hydrogen-bond acceptor, critical for interactions with biological targets .

Physicochemical and Pharmacological Implications

Physicochemical Properties:

- Molecular Weight : The target compound (379.84 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five). In contrast, ’s fluorinated analog (535.00 g/mol) may face challenges in permeability due to its higher molecular weight .

- Fluorinated derivatives () may balance this via lipophilic fluorine atoms .

Pharmacological Potential:

- Enzyme Inhibition: Sulfonamide-containing compounds often inhibit carbonic anhydrases or proteases. The dichloro and cyano groups in ’s compound could enhance binding to hydrophobic enzyme pockets .

- Structural Flexibility : The tetrahydrobenzothiophene in introduces conformational rigidity, which might improve selectivity for specific targets compared to the target compound’s flexible benzamide core .

Biological Activity

N-(3-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 302.78 g/mol

- IUPAC Name : N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide

This structure features a chlorinated phenyl group and a morpholine sulfonyl moiety, which are crucial for its biological interactions.

Anticancer Activity

Research has demonstrated that N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide exhibits significant anticancer properties. A study evaluated the compound against various cancer cell lines, revealing promising antiproliferative effects:

| Cell Line | GI50 (nM) | LC50 (μM) |

|---|---|---|

| MDA-MB-435 | 271 | 38.6 |

| SK-MEL-5 | 443 | - |

| PC3 | 3.6 | - |

| MCF-7 | 6.7 | - |

These results indicate that the compound effectively inhibits the growth of melanoma and breast cancer cells, demonstrating lower GI50 values compared to many existing treatments, thus highlighting its potential as a therapeutic agent in oncology .

The biological activity of N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is primarily attributed to its ability to interfere with cellular pathways involved in cancer proliferation. The sulfonyl group is known to enhance binding affinity to target proteins, potentially affecting signaling pathways that regulate cell cycle progression and apoptosis.

Case Study: Antiproliferative Mechanisms

In a detailed evaluation, the compound was shown to induce apoptosis in cancer cells through:

- Activation of Caspases : Increased levels of active caspases were observed, indicating the initiation of programmed cell death.

- Inhibition of Proliferative Signaling : The compound downregulated key oncogenes involved in cell cycle regulation.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide may possess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.